molecular formula C29H29NO4S B281531 N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide

N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide

Cat. No.: B281531
M. Wt: 487.6 g/mol
InChI Key: KBVGVQDGYIBIJH-UHFFFAOYSA-N
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Description

N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a tert-butylphenyl ring, which is further connected to a dibenzofuran moiety and a benzamide group. The intricate structure of this compound makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, which can be synthesized through cyclization reactions involving appropriate precursors. The tert-butylphenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases. The final step involves the formation of the benzamide linkage, which can be achieved through amide coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The benzamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate specific biochemical pathways, which can vary based on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-tert-butylphenyl)sulfonyl]-N-phenylbenzamide: Lacks the dibenzofuran moiety, resulting in different chemical and biological properties.

    N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide:

Uniqueness

N-{[4-(2-Methyl-2-propanyl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is unique due to its combination of a sulfonyl group, a dibenzofuran core, and a benzamide linkage. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H29NO4S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C29H29NO4S/c1-29(2,3)21-13-16-23(17-14-21)35(32,33)30(28(31)20-9-5-4-6-10-20)22-15-18-27-25(19-22)24-11-7-8-12-26(24)34-27/h4-6,9-10,13-19H,7-8,11-12H2,1-3H3

InChI Key

KBVGVQDGYIBIJH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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